molecular formula C9H11BrN2O3 B14756709 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide

Katalognummer: B14756709
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: LZJIXTKMBZTNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C9H11BrN2O3. It is known for its unique structure, which includes a bromine atom, two methoxy groups, and a methylisonicotinamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide typically involves the bromination of N,2-dimethoxy-N-methylisonicotinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce N,2-dimethoxy-N-methylisonicotinamide, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is unique due to its specific combination of bromine, methoxy, and methylisonicotinamide moieties.

Eigenschaften

Molekularformel

C9H11BrN2O3

Molekulargewicht

275.10 g/mol

IUPAC-Name

5-bromo-N,2-dimethoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-8(14-2)11-5-7(6)10/h4-5H,1-3H3

InChI-Schlüssel

LZJIXTKMBZTNTL-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC(=NC=C1Br)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.